molecular formula C12H15N3O3S B488640 N-tert-butyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide CAS No. 724437-89-2

N-tert-butyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B488640
CAS No.: 724437-89-2
M. Wt: 281.33g/mol
InChI Key: CZFSDGNGKOMIRZ-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, an oxadiazole ring, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction of the oxadiazole ring can yield various amine derivatives .

Scientific Research Applications

N-tert-butyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is unique due to the combination of the furan and oxadiazole rings with the tert-butyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

724437-89-2

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33g/mol

IUPAC Name

N-tert-butyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C12H15N3O3S/c1-12(2,3)13-9(16)7-19-11-15-14-10(18-11)8-5-4-6-17-8/h4-6H,7H2,1-3H3,(H,13,16)

InChI Key

CZFSDGNGKOMIRZ-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)CSC1=NN=C(O1)C2=CC=CO2

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(O1)C2=CC=CO2

Origin of Product

United States

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